molecular formula C22H23N5O5S2 B2687992 4-(N,N-diethylsulfamoyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396723-06-1

4-(N,N-diethylsulfamoyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Katalognummer: B2687992
CAS-Nummer: 396723-06-1
Molekulargewicht: 501.58
InChI-Schlüssel: OEMRTJIGOUOAOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(N,N-Diethylsulfamoyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (RN: 450344-49-7) is a heterocyclic compound featuring a benzamide core linked to a diethylsulfamoyl group at the 4-position and a 4-nitrophenyl-substituted thieno[3,4-c]pyrazol moiety. Its structure integrates multiple pharmacophoric elements: the sulfonamide group (known for hydrogen-bonding interactions), the electron-withdrawing nitro group (influencing electronic properties), and the thieno-pyrazol ring (contributing to aromatic stacking and metabolic stability) .

Eigenschaften

IUPAC Name

4-(diethylsulfamoyl)-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O5S2/c1-3-25(4-2)34(31,32)18-11-5-15(6-12-18)22(28)23-21-19-13-33-14-20(19)24-26(21)16-7-9-17(10-8-16)27(29)30/h5-12H,3-4,13-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMRTJIGOUOAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-(N,N-diethylsulfamoyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials based on existing literature.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C24H23N3O6S
  • Molecular Weight : 481.521 g/mol
  • CAS Number : 6162-67-0

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural features, which include a thieno[3,4-c]pyrazole moiety and a nitrophenyl group. Compounds with similar structures have been reported to exhibit a range of biological activities, including:

  • Antioxidant Activity : The presence of nitro groups in the structure has been associated with enhanced antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Many thieno[3,4-c]pyrazole derivatives have shown promise in reducing inflammation, making them potential candidates for treating inflammatory diseases.
  • Anticancer Potential : The ability of similar compounds to inhibit tumor growth and induce apoptosis in cancer cells has been documented extensively.

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Compounds with sulfamoyl groups often act as inhibitors of specific enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : The interaction with various cellular signaling pathways may lead to altered gene expression and reduced inflammation or tumor growth.
  • Electrophilic Attack : The nitro group can facilitate electrophilic reactions that may enhance the compound's reactivity towards biological targets.

Study 1: Antioxidant Activity Evaluation

A study conducted by researchers investigated the antioxidant potential of several thieno[3,4-c]pyrazole derivatives. The results indicated that compounds containing nitrophenyl groups displayed significantly higher radical scavenging activity compared to their non-nitro counterparts. This suggests that our compound may similarly exhibit potent antioxidant properties.

Study 2: Anti-inflammatory Properties

Research published in a pharmacological journal highlighted a series of thieno[3,4-c]pyrazole derivatives that demonstrated anti-inflammatory effects in vitro. The study showed that these compounds inhibited the production of pro-inflammatory cytokines in macrophages. Given the structural similarities, it is plausible that our compound could exhibit comparable anti-inflammatory activity.

Study 3: Anticancer Activity Assessment

In another investigation focusing on anticancer properties, various pyrazole derivatives were tested against different cancer cell lines. The findings revealed that certain modifications to the pyrazole ring enhanced cytotoxicity against breast and colon cancer cells. This raises the possibility that our compound may also possess anticancer properties worth exploring further.

Comparative Analysis Table

Biological ActivitySimilar CompoundsObserved Effects
AntioxidantThieno[3,4-c]pyrazolesEnhanced radical scavenging activity
Anti-inflammatoryPyrazole derivativesInhibition of cytokine production in macrophages
AnticancerPyrazole analogsCytotoxicity against various cancer cell lines

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The compound’s thieno[3,4-c]pyrazol core is shared with N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide (). Both compounds retain the 4-nitrophenyl group on the pyrazol ring but differ in the benzamide substituents:

  • Target compound : 4-(diethylsulfamoyl)benzamide.
  • Analog : 3-(trifluoromethyl)benzamide.

The trifluoromethyl group is strongly electron-withdrawing and lipophilic, whereas the diethylsulfamoyl group introduces hydrogen-bonding capacity and moderate polarity. These differences may influence solubility, target binding, and pharmacokinetics .

Sulfonamide Derivatives in Heterocyclic Systems

Compounds in , such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9], share sulfonyl or sulfonamide groups but utilize a 1,2,4-triazole core instead of thieno-pyrazol. Key distinctions include:

  • Tautomerism: The 1,2,4-triazoles in exist as thione tautomers, confirmed by IR spectra (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .
  • Synthesis : The triazoles are synthesized via sodium hydroxide-mediated cyclization of hydrazinecarbothioamides, whereas the target compound’s synthesis likely involves S-alkylation or condensation reactions .

Functional Group Impact on Spectral Properties

  • IR Spectroscopy :
    • The target compound’s benzamide carbonyl is expected to absorb near 1660–1680 cm⁻¹, similar to hydrazinecarbothioamides in (1663–1682 cm⁻¹) .
    • The diethylsulfamoyl group’s S=O stretches would likely appear at 1150–1250 cm⁻¹, comparable to sulfonyl absorptions in (1243–1258 cm⁻¹ for C=S) .
  • NMR : The 4-nitrophenyl group would produce distinct aromatic proton signals (δ ~8.0–8.5 ppm for nitro-substituted protons), as seen in related aryl-sulfonamide derivatives .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups IR Bands (cm⁻¹) Synthesis Method
Target Compound (RN: 450344-49-7) Thieno[3,4-c]pyrazol 4-Nitrophenyl, 4-diethylsulfamoyl Benzamide, Sulfonamide, Nitro ~1660 (C=O), ~1250 (S=O) Not specified
N-[2-(4-Nitrophenyl)-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide Thieno[3,4-c]pyrazol 4-Nitrophenyl, 3-trifluoromethyl Benzamide, Trifluoromethyl ~1660 (C=O), ~1120 (C-F) Not specified
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3-thione 1,2,4-Triazole Phenylsulfonyl, 2,4-difluorophenyl Sulfonyl, Thione 1247–1255 (C=S), ~3400 (NH) Cyclization of hydrazinecarbothioamides

Research Findings and Implications

  • Replacing it with halophenyl groups (e.g., Cl or Br, as in ) could modulate electronic properties and bioactivity .
  • Sulfonamide vs. Trifluoromethyl : The diethylsulfamoyl group’s hydrogen-bonding capacity may improve target affinity compared to the lipophilic trifluoromethyl group in the analog from .
  • Synthetic Challenges : The absence of explicit synthesis details for the target compound highlights gaps in the literature. Methods from (e.g., Friedel-Crafts acylations, hydrazide condensations) may offer pathways for its preparation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.